Product packaging for D-erythro-N,N-Dimethylsphingosine-d6(Cat. No.:CAS No. 171827-65-9)

D-erythro-N,N-Dimethylsphingosine-d6

Cat. No.: B587118
CAS No.: 171827-65-9
M. Wt: 333.59
InChI Key: YRXOQXUDKDCXME-IJEPZDFXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Sphingolipid Metabolism and Bioactive Sphingolipids

Sphingolipids are a fundamental class of lipids that serve not only as structural components of eukaryotic cell membranes but also as critical signaling molecules involved in a myriad of cellular processes. nih.govnih.gov The metabolism of sphingolipids is a complex and highly regulated network of interconnected pathways. researchgate.net The central molecule in this network is ceramide, which acts as a hub for the synthesis of more complex sphingolipids and as a precursor for other bioactive lipids. nih.govresearchgate.net

The de novo synthesis pathway begins in the endoplasmic reticulum with the condensation of serine and palmitoyl-CoA. nih.govresearchgate.net Through a series of enzymatic reactions, this leads to the formation of ceramide. From this central point, ceramide can be metabolized into various other sphingolipids, including sphingomyelin, a major component of cell membranes, and complex glycosphingolipids. nih.govresearchgate.net

Alternatively, ceramide can be broken down to form sphingosine (B13886), which can then be phosphorylated by the enzyme sphingosine kinase (SphK) to produce sphingosine-1-phosphate (S1P). nih.govnih.gov These three molecules—ceramide, sphingosine, and S1P—are the most well-studied bioactive sphingolipids, often acting in opposition to regulate cell fate. nih.govacs.org Ceramide and sphingosine are typically associated with growth arrest and apoptosis (programmed cell death), while S1P is linked to cell proliferation, survival, and migration. nih.govnih.govacs.org This delicate balance, often termed the "sphingolipid rheostat," is crucial for maintaining cellular homeostasis. acs.org

Table 1: Key Bioactive Sphingolipids and Their Cellular Functions

Bioactive Sphingolipid Primary Functions
Ceramide Induces apoptosis, cell cycle arrest, and senescence. nih.govresearchgate.net
Sphingosine Can induce apoptosis; precursor to S1P. nih.gov
Sphingosine-1-Phosphate (S1P) Promotes cell survival, proliferation, and migration; involved in inflammation and angiogenesis. nih.gov

Contextualizing N,N-Dimethylsphingosine (DMS) within Sphingolipid Regulatory Networks

N,N-Dimethylsphingosine (DMS) is an endogenous, N-methylated derivative of sphingosine and a key player within the sphingolipid metabolic pathway. avantiresearch.comoup.com Its primary and most well-characterized role is as a potent and specific competitive inhibitor of sphingosine kinase (SphK), the enzyme responsible for converting sphingosine to the pro-survival molecule S1P. nih.govacs.orgacs.org There are two main isoforms of this enzyme, SphK1 and SphK2. nih.gov

By inhibiting SphK, DMS effectively blocks the production of S1P. acs.orgacs.org This action shifts the sphingolipid rheostat away from survival and proliferation and towards apoptosis. The inhibition of S1P formation leads to a decrease in its basal levels and prevents its increase in response to stimuli. nih.gov Concurrently, this blockade can lead to the accumulation of its precursors, sphingosine and ceramide, which further promotes anti-growth and pro-apoptotic cellular signaling. acs.orgnih.gov This modulation of the ceramide/S1P ratio is believed to be the primary mechanism behind the pro-apoptotic effects of DMS observed in various cancer cell lines. acs.orgnih.gov

While some early in vitro studies suggested that DMS could also inhibit Protein Kinase C (PKC), subsequent research in intact cells has shown that at concentrations effective for inhibiting SphK, DMS does not significantly affect PKC activity or its translocation to the membrane. nih.govacs.orgnih.gov This highlights its specificity as a tool for studying the sphingosine kinase pathway. DMS has been utilized in research to investigate processes such as vascular smooth muscle cell proliferation and neointimal hyperplasia, where it was shown to reduce cell growth by inhibiting key signaling pathways. nih.govnih.gov

Table 2: Research Findings on N,N-Dimethylsphingosine (DMS)

Research Area Key Findings on DMS Citations
Enzyme Inhibition Acts as a potent, competitive inhibitor of Sphingosine Kinase (SphK1 and SphK2). nih.govacs.orgresearchgate.net
Cellular Signaling Decreases cellular levels of Sphingosine-1-Phosphate (S1P) and increases levels of ceramide. nih.govacs.org
Apoptosis Induces apoptosis in a variety of human cancer cell lines, including leukemia and carcinoma cells. nih.govresearchgate.net
Vascular Biology Inhibits vascular smooth muscle cell proliferation and reduces neointimal formation after vascular injury. nih.govnih.gov
Protein Kinase C Does not inhibit Protein Kinase C (PKC) activity in intact cells at concentrations that inhibit SphK. nih.govacs.org

Significance of Deuterated Sphingolipids in Advanced Biological Research

In the field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, accurate quantification is paramount. This is where deuterated compounds, such as D-erythro-N,N-Dimethylsphingosine-d6, become indispensable. Deuterium (B1214612) (²H) is a stable, non-radioactive isotope of hydrogen. nih.gov In this compound, six hydrogen atoms in the molecule have been replaced with deuterium atoms.

This isotopic labeling makes the molecule heavier than its naturally occurring counterpart without significantly altering its chemical and physical properties. researchgate.net The primary application for such deuterated lipids is as internal standards in mass spectrometry (MS)-based analytical methods. researchgate.netcaymanchem.com

When researchers analyze a biological sample (e.g., cell extract, plasma) to measure the amount of endogenous DMS, they add a known quantity of this compound at the beginning of the sample preparation process. caymanchem.com Because the deuterated standard behaves almost identically to the natural compound during extraction and ionization, any sample loss or variability in instrument response affects both compounds equally. caymanchem.com The mass spectrometer can easily distinguish between the natural (light) and the deuterated (heavy) versions of the molecule due to their mass difference. By comparing the signal intensity of the endogenous DMS to that of the known amount of the deuterated internal standard, researchers can achieve highly accurate and precise quantification of the DMS present in the original sample. researchgate.net This technique is crucial for understanding the subtle changes in sphingolipid levels that occur during physiological and pathological processes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H41NO2 B587118 D-erythro-N,N-Dimethylsphingosine-d6 CAS No. 171827-65-9

Properties

IUPAC Name

(E,2S,3R)-2-[bis(trideuteriomethyl)amino]octadec-4-ene-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H41NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(23)19(18-22)21(2)3/h16-17,19-20,22-23H,4-15,18H2,1-3H3/b17-16+/t19-,20+/m0/s1/i2D3,3D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXOQXUDKDCXME-IJEPZDFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N([C@@H](CO)[C@@H](/C=C/CCCCCCCCCCCCC)O)C([2H])([2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H41NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of D Erythro N,n Dimethylsphingosine

Formation of D-erythro-N,N-Dimethylsphingosine from Sphingosine (B13886)

The primary pathway for the formation of D-erythro-N,N-Dimethylsphingosine involves the direct methylation of D-erythro-sphingosine. This biochemical conversion is a two-step process catalyzed by specific enzymes that utilize a universal methyl donor.

The methylation of sphingosine to DMS is dependent on the activity of S-adenosylmethionine (SAM)-dependent methyltransferases. nih.govnih.gov These enzymes catalyze the transfer of a methyl group from SAM to an acceptor molecule, in this case, sphingosine. nih.govnih.gov SAM is a universal biological cofactor essential for numerous methylation reactions within the cell, targeting a wide array of biomolecules including lipids, proteins, and nucleic acids. nih.govresearchgate.net The positive charge on the sulfur atom of SAM facilitates a nucleophilic substitution reaction, where the amine group of sphingosine attacks the methyl group of SAM. nih.gov

Research has identified the presence of a specific sphingosine:N-methyltransferase responsible for this conversion in tissues such as the mouse brain. nih.gov This enzyme activity was found to be distinct and more prominent in the brain compared to the liver, where other methylation processes, like that of phosphatidylethanolamine, are more dominant. nih.gov While the specific sphingosine N-methyltransferase has been detected, its complete purification and detailed characterization are still areas of ongoing research. nih.gov

The generation of D-erythro-N,N-Dimethylsphingosine from sphingosine is a sequential process involving a key intermediate. The enzymatic pathway proceeds as follows:

First Methylation: A sphingosine N-methyltransferase utilizes one molecule of S-Adenosylmethionine to transfer a methyl group to the amino group of D-erythro-sphingosine. This reaction forms the intermediate compound, N-methylsphingosine.

Second Methylation: The same or a similar methyltransferase then acts on N-methylsphingosine, using a second molecule of SAM to add another methyl group, resulting in the final product, D-erythro-N,N-Dimethylsphingosine.

The enzyme responsible for this conversion, sphingosine:N-methyltransferase, has been identified in mouse brain homogenates. nih.gov The activity of this enzyme is crucial for the endogenous production of DMS, which has been observed in various cell types, including cultured rat oligodendrocytes and human multiple-sclerosis-derived oligodendrocytes. nih.gov

Key Molecules in the Biosynthesis of D-erythro-N,N-Dimethylsphingosine
MoleculeRole in PathwayKey Characteristics
D-erythro-sphingosinePrecursorA long-chain amino alcohol that forms the backbone of sphingolipids.
S-Adenosylmethionine (SAM)Methyl DonorA universal cofactor that provides the methyl groups for the reaction. nih.govnih.gov
N-methylsphingosineIntermediateThe product of the first methylation step.
D-erythro-N,N-Dimethylsphingosine (DMS)Final ProductA bioactive sphingolipid involved in cellular signaling.

Integration within the Sphingomyelin-Ceramide Pathway

D-erythro-N,N-Dimethylsphingosine is not an isolated molecule but an integral component of the dynamic sphingomyelin-ceramide pathway. avantiresearch.com This pathway is central to the synthesis and degradation of complex sphingolipids, which are critical structural components of cell membranes and are involved in a multitude of cellular processes.

DMS is considered an endogenous catabolite of ceramide within the broader sphingolipid metabolic network. avantiresearch.com The central molecule of this network is ceramide, which can be generated through multiple routes, including the de novo synthesis pathway starting from serine and palmitoyl-CoA, or the salvage pathway which recycles sphingosine. nih.gov Ceramide can be further metabolized to form complex sphingolipids like sphingomyelin, or it can be broken down by ceramidases to release sphingosine. nih.govnih.gov

This released sphingosine then serves as the direct precursor for DMS synthesis through the methylation process described earlier. The catabolism of DMS itself is less clearly defined, but its levels are tightly regulated by the activities of the enzymes that produce it and the enzymes that act on its precursors. The dynamics of the sphingolipid pathway ensure a controlled supply of sphingosine for DMS production.

The "sphingolipid rheostat" is a critical concept in cell biology that describes the balance between the cellular levels of pro-apoptotic ceramide and sphingosine, and the pro-survival, pro-proliferative molecule sphingosine-1-phosphate (S1P). acs.org The fate of a cell, whether it undergoes apoptosis or proliferation, can be influenced by the relative concentrations of these key sphingolipids.

D-erythro-N,N-Dimethylsphingosine significantly impacts this rheostat. It functions as a potent and specific competitive inhibitor of sphingosine kinase (SphK), the enzyme that phosphorylates sphingosine to produce S1P. acs.orgnih.govacs.org There are two main isoforms of this enzyme, SphK1 and SphK2. nih.gov By inhibiting SphK, DMS effectively blocks the production of the pro-survival S1P. acs.orgnih.gov This inhibition leads to two major consequences that shift the balance of the rheostat towards apoptosis:

Decreased Sphingosine-1-Phosphate (S1P) Levels: DMS administration leads to a decrease in the cellular mass of S1P. acs.org

Increased Ceramide and Sphingosine Levels: The blockage of the forward reaction (sphingosine to S1P) can lead to an accumulation of its substrate, sphingosine, and subsequently, an increase in cellular ceramide levels. acs.orgnih.govacs.org

This "resetting" of the ceramide/S1P rheostat is believed to be a primary mechanism behind the pro-apoptotic effects observed for DMS in various cell types. acs.orgnih.gov Therefore, D-erythro-N,N-Dimethylsphingosine is a key regulatory molecule within the sphingolipid network, influencing cell fate decisions by modulating the levels of other critical signaling lipids.

Enzymes and Pathways Influenced by D-erythro-N,N-Dimethylsphingosine
Enzyme/PathwayEffect of DMSDownstream Consequence
Sphingosine Kinase (SphK)Inhibition acs.orgnih.govacs.orgDecreased production of Sphingosine-1-Phosphate (S1P). acs.orgnih.gov
Sphingolipid RheostatShifts balance towards apoptosis acs.orgnih.govIncreased levels of ceramide and sphingosine relative to S1P. acs.orgnih.gov
Protein Kinase C (PKC)Inhibition sigmaaldrich.comnih.govModulation of various signal transduction pathways. medchemexpress.com

Molecular and Cellular Mechanisms of D Erythro N,n Dimethylsphingosine Activity

Modulation of Kinase Activities

DMS exerts its influence on cellular signaling predominantly through the inhibition of two major classes of kinases: sphingosine (B13886) kinases and protein kinase C.

DMS is widely recognized as a direct inhibitor of sphingosine kinase (SphK), the enzyme responsible for phosphorylating sphingosine to form the signaling lipid sphingosine-1-phosphate (S1P). nih.gov The compound is known to inhibit both major isoenzymes, SphK1 and SphK2. nih.govnih.gov This inhibition is a cornerstone of its biological activity, effectively blocking a critical step in sphingolipid-mediated signaling.

Research has firmly established that DMS functions as a competitive inhibitor of SphK. acs.orgdeepdyve.com It directly competes with the enzyme's natural substrate, sphingosine, for binding at the catalytic site. nih.gov This mode of inhibition has been demonstrated across various cell types, including U937 monoblastic leukemia cells, Swiss 3T3 fibroblasts, and PC12 pheochromocytoma cells. acs.orgdeepdyve.com The inhibitory constant (Ki) for DMS against SphK1 has been reported to be approximately 16 μM. nih.gov

Table 1: Competitive Inhibition of Sphingosine Kinase by D-erythro-N,N-Dimethylsphingosine

Enzyme Target Inhibitor Mechanism of Inhibition Ki Value Cell Types Studied
Sphingosine Kinase 1 (SphK1) D-erythro-N,N-Dimethylsphingosine Competitive ~16 µM nih.gov U937, Swiss 3T3, PC12 acs.orgdeepdyve.com

By competitively inhibiting SphK, DMS effectively blocks the synthesis of S1P from sphingosine. nih.govnih.gov This action leads to a measurable decrease in the basal intracellular levels of S1P and prevents the stimulus-induced increases in S1P that are normally mediated by SphK activation. acs.orgdeepdyve.com As a direct consequence of this enzymatic blockade, the cellular concentration of the substrate, sphingosine, increases. nih.gov This alteration of the intracellular balance between pro-apoptotic ceramide/sphingosine and pro-survival S1P, often termed the "ceramide/S1P rheostat," is believed to be a key factor in the pro-apoptotic effects observed with DMS treatment. acs.orgdeepdyve.commdpi.com

In addition to its effects on SphK, DMS has been reported to inhibit Protein Kinase C (PKC), a family of serine/threonine kinases crucial for regulating cell growth, differentiation, and inflammation. nih.govhellobio.comnih.govacs.org However, the role of DMS as a PKC inhibitor is complex and appears to be highly dependent on the specific context.

In vitro studies have demonstrated that DMS can directly inhibit purified PKC. nih.gov Some reports indicate that it is a cell-permeable and reversible inhibitor of PKC with an IC₅₀ value of approximately 12 µM. sigmaaldrich.comnih.gov In studies using human platelets, synthetic DMS was found to be equipotent to sphingosine in its ability to inhibit PKC. nih.gov

Table 2: In Vitro Inhibition of Protein Kinase C by D-erythro-N,N-Dimethylsphingosine

Enzyme Target Inhibitor IC₅₀ Value Assay System

Despite in vitro evidence, the specificity of DMS as a PKC inhibitor in cellular systems is a subject of debate. Several studies suggest that the inhibitory effects of DMS on cellular processes occur through a PKC-independent mechanism. nih.govnih.gov A key finding is that at concentrations sufficient to effectively inhibit SphK, DMS has been shown to have no effect on PKC activity or its translocation to the cell membrane in several cell models. acs.orgdeepdyve.com This suggests that SphK is a more sensitive target than PKC in these contexts.

The cellular environment appears to be a critical determinant of DMS's effect on PKC. For instance:

In PC12 pheochromocytoma cells, DMS did not inhibit PKC activity or the membrane translocation of PKCα or PKCδ, even at concentrations higher than those required to inhibit SphK1. nih.govacs.org

In porcine vascular smooth muscle cells, DMS-induced reduction in DNA synthesis and ERK-1/2 activation was determined to be independent of typical PKC pathways. nih.govnih.gov

Conversely, in human platelets, DMS was clearly shown to inhibit PKC, demonstrating its activity in this specific cell type. nih.gov

This evidence indicates that while DMS can inhibit PKC, its role as a specific PKC inhibitor in intact cells is not universal. The observed effects are highly dependent on the cell type and the relative concentrations of DMS required to inhibit SphK versus PKC.

Table 3: Cellular Context Dependency of PKC Inhibition by D-erythro-N,N-Dimethylsphingosine

Cell Type Effect on PKC Observation
Human Platelets Inhibition DMS is equipotent to sphingosine in inhibiting PKC. nih.gov
PC12 Pheochromocytoma Cells No Inhibition No effect on PKC activity or translocation at concentrations that inhibit SphK. nih.govacs.org
Porcine Vascular Smooth Muscle Cells Independent Mechanism DMS effects on cell signaling (ERK-1/2) and growth are PKC-independent. nih.govnih.gov

Stimulation of Src Kinase Activity

Contrary to the inhibitory effects of its parent compound, sphingosine, on Src kinase, D-erythro-N,N-Dimethylsphingosine has been shown to stimulate this non-receptor tyrosine kinase. In a study examining the effects of various chemically well-defined sphingosine derivatives, N-methylated sphingosines, including DMS, produced a consistent 1.5- to 2-fold stimulation of Src kinase activity. nih.gov This finding distinguishes DMS from synthetic (4E)-D-erythro-sphingenine and natural sphingosine preparations, which were found to inhibit v-src or c-src tyrosine kinase activity. nih.gov The stimulatory effect was observed when measuring kinase activity with polyglutamate-tyrosine (4:1) as a substrate. nih.gov While N-acetylated sphingosines also showed this stimulatory effect, DMS stands out due to its endogenous presence and other signaling roles. nih.gov

CompoundEffect on Src Kinase ActivityFold ChangeReference
D-erythro-N,N-DimethylsphingosineStimulation1.5-2 fold nih.gov
(4E)-D-erythro-sphingenineInhibition- nih.gov
N-acetylated sphingosinesStimulation1.5-2 fold nih.gov

Regulation of Intracellular Ion Homeostasis

D-erythro-N,N-Dimethylsphingosine significantly modulates intracellular ion concentrations, particularly that of calcium ([Ca2+]i).

Alterations in Intracellular Calcium Concentration ([Ca2+]i)

DMS induces a dose-dependent increase in the concentration of intracellular calcium in various cell types, including human T lymphocytes and HCT116 human colon cancer cells. nih.govnih.gov This elevation of [Ca2+]i is a complex process, consisting of two main phases: an initial release of calcium from internal reservoirs followed by an influx of calcium from the extracellular environment. nih.gov

The release of calcium from intracellular stores induced by DMS does not appear to involve the conventional pathways. In HCT116 colon cancer cells, the Ca2+ release is not associated with the modulation of inositol (B14025) 1,4,5-trisphosphate (IP3) receptors or ryanodine (B192298) receptors. nih.gov Research in human T lymphocytes suggests an alternative mechanism, where DMS first induces a rapid increase in intracellular pH (pHi), and this cytosolic alkalinization is proposed to be the trigger for the subsequent release of calcium from intracellular pools. nih.gov The specific intracellular calcium pools affected by this pH change are distinct from those sensitive to thapsigargin. nih.gov

Cell TypeMechanism of [Ca2+]i IncreaseKey FindingsReference
HCT116 Human Colon Cancer CellsRelease from stores and influx via Na+-Ca2+ exchangerRelease is independent of IP3 and ryanodine receptors. Influx inhibited by bepridil (B108811) and Ni2+. nih.gov
Human T LymphocytespH-dependent release from stores and influxDMS increases intracellular pH, leading to Ca2+ release. Influx is distinct from store-operated channels. nih.gov

Interaction with Membrane Receptors and Signaling Pathways

Beyond its effects on kinases and ion channels, D-erythro-N,N-Dimethylsphingosine also functions as a signaling molecule by directly interacting with specific membrane receptors.

Endogenous Agonist Activity at the Sigma-1 Receptor (S1R)

D-erythro-N,N-Dimethylsphingosine has been identified as an endogenous agonist for the Sigma-1 Receptor (S1R), a unique ligand-regulated membrane protein involved in maintaining cellular homeostasis. nih.gov In studies using intact retinal pigment epithelial cells (ARPE-19), DMS, much like the known S1R agonist PRE-084, was shown to cause the dissociation of basal and antagonist-stabilized S1R oligomers into their active protomeric forms. nih.gov This action is characteristic of an S1R agonist. Molecular docking simulations support this finding, showing that DMS has a strong association with key amino acid residues, including Asp126 and Glu172, within the binding site of the S1R protomer. nih.gov The calculated binding constant for DMS is approximately 120 nM. nih.gov It is hypothesized that DMS and similar sphingoid bases access the S1R binding site through a membrane bilayer pathway. nih.gov

ParameterFindingReference
Receptor Sigma-1 Receptor (S1R) nih.gov
Activity Endogenous Agonist nih.gov
Mechanism Induces dissociation of S1R oligomers to protomers nih.gov
Binding Site Interaction Strong association with Asp126 and Glu172 nih.gov
Calculated Binding Constant (Ki) ~120 nM nih.gov

Unraveling the Intricate Cellular Mechanisms of a Key Sphingolipid: D-erythro-N,N-Dimethylsphingosine

D-erythro-N,N-Dimethylsphingosine (DMS), a methylated derivative of the bioactive lipid sphingosine, has emerged as a significant modulator of fundamental cellular processes. This article delves into the molecular and cellular activities of DMS, focusing on its interactions with key signaling proteins and its profound impact on cell fate, particularly in the context of cancer biology.

The influence of D-erythro-N,N-Dimethylsphingosine on cellular behavior stems from its ability to interact with and modulate the function of critical signaling molecules. Its mechanisms of action are multifaceted, involving direct receptor binding and the subsequent alteration of downstream signaling cascades that govern cell growth, survival, and death.

Interaction with the Sigma-1 Receptor (S1R)

Recent research has identified D-erythro-N,N-Dimethylsphingosine as an endogenous agonist for the Sigma-1 Receptor (S1R), a unique ligand-regulated chaperone protein located at the endoplasmic reticulum. nih.govnih.gov This interaction is a key aspect of its molecular activity.

D-erythro-N,N-Dimethylsphingosine exhibits a specific and competitive binding to the Sigma-1 Receptor. nih.gov In silico docking models have provided insights into the structural basis of this interaction, revealing strong associations between DMS and key amino acid residues within the S1R's cupin beta-barrel binding pocket, namely Asp126 and Glu172. nih.govnih.gov The long C18 alkyl chain of DMS engages in extensive van der Waals interactions with residues in helices 4 and 5 of the receptor. nih.govnih.gov This binding is competitive with the known S1R agonist, (+)-pentazocine. nih.gov The calculated binding constant for DMS to the S1R is approximately 120 nM, with mean docking free energies ranging from 8.56 to 8.15 kcal/mol. nih.govnih.gov

The Sigma-1 Receptor exists in a dynamic equilibrium between oligomeric and protomeric (monomeric) forms. The binding of ligands can shift this equilibrium, with agonists promoting the dissociation of oligomers into functional protomers. As an endogenous agonist, D-erythro-N,N-Dimethylsphingosine has been shown to induce the dissociation of basal and antagonist-stabilized S1R oligomers into their protomeric forms. nih.govnih.gov This transition from an inactive oligomeric state to an active protomeric state is a crucial step in the initiation of S1R-mediated signaling.

Influence on Epidermal Growth Factor Receptor (EGFR) Autophosphorylation

D-erythro-N,N-Dimethylsphingosine has a pronounced effect on the activity of the Epidermal Growth Factor Receptor (EGFR), a key driver of cell proliferation. Intriguingly, DMS has been found to strongly enhance the autophosphorylation of the EGFR. This effect is stereospecific to the D-erythro isomer and occurs even in the absence of the receptor's natural ligand, Epidermal Growth Factor (EGF), and is synergistic in its presence.

The dimerization of EGFR is a prerequisite for the activation of its intrinsic kinase activity, leading to the autophosphorylation of several tyrosine residues in its cytoplasmic tail. researchgate.net This autophosphorylation is a critical event for the recruitment and activation of downstream signaling proteins. researchgate.net The ability of DMS to enhance this process suggests it can potentiate EGFR signaling pathways.

Modulation of Extracellular Signal-Regulated Kinase (ERK-1/2) and Akt Signaling

Downstream of receptor tyrosine kinases like EGFR, as well as other signaling hubs, are the critical pro-survival and pro-proliferative pathways mediated by Extracellular Signal-Regulated Kinase (ERK-1/2) and Akt. D-erythro-N,N-Dimethylsphingosine has been shown to inhibit the activation of both ERK-1/2 and Akt signaling.

In porcine vascular smooth muscle cells, DMS induced a dose-dependent reduction in ERK-1/2 activation. nih.govresearchgate.net It also led to a decrease in Akt signaling in the same cell type. nih.govresearchgate.net The inhibition of these key signaling nodes is a significant contributor to the anti-proliferative and pro-apoptotic effects of DMS.

Cellular Responses Elicited by D-erythro-N,N-Dimethylsphingosine

The molecular interactions of D-erythro-N,N-Dimethylsphingosine translate into profound cellular responses, most notably the induction of programmed cell death, or apoptosis.

Induction of Apoptosis in Diverse Cell Lines

A hallmark of D-erythro-N,N-Dimethylsphingosine activity is its ability to induce apoptosis in a wide range of cancer cell lines. This pro-apoptotic effect has been observed in both hematopoietic and carcinoma-derived cancer cells. nih.gov For instance, human colonic carcinoma cells have been shown to be particularly susceptible to apoptosis induced by DMS. nih.gov This effect is not limited to a single cell type, highlighting a potentially broad anti-cancer activity.

The induction of apoptosis by D-erythro-N,N-Dimethylsphingosine in cancer cells is underpinned by its multifaceted molecular actions. As a known inhibitor of sphingosine kinase (SK), DMS can alter the cellular balance of sphingolipids. nih.gov Specifically, by inhibiting the conversion of sphingosine to the pro-survival molecule sphingosine-1-phosphate (S1P), DMS can lead to an accumulation of pro-apoptotic sphingolipids like ceramide and sphingosine itself.

Furthermore, the inhibition of the ERK-1/2 and Akt signaling pathways by DMS directly counteracts the pro-survival signals that are often hyperactive in cancer cells. The modulation of EGFR signaling by DMS also likely plays a role in its effects on cancer cell fate. In human colon cancer cells, DMS has been shown to increase intracellular calcium concentrations, a process that can also contribute to the initiation of apoptosis. nih.gov

Notably, the pro-apoptotic activity of DMS appears to be independent of the ceramide synthase inhibitor fumonisin B1, suggesting that its mechanism is not reliant on de novo ceramide synthesis. nih.gov

Cell Line TypeDMS EffectKey Findings
Human Colonic Carcinoma CellsInduction of ApoptosisMore susceptible to DMS-induced apoptosis compared to sphingosine. nih.gov
Human Leukemic Cell LinesInduction of ApoptosisEffective in inducing apoptosis. nih.gov
Porcine Vascular Smooth Muscle CellsInhibition of ProliferationDose-dependent reduction in ERK-1/2 and Akt activation. nih.govresearchgate.net
Human Epidermoid Carcinoma A431 CellsEnhanced EGFR AutophosphorylationStereospecific enhancement, even without EGF.

Cellular Responses Elicited by D-erythro-N,N-Dimethylsphingosine

Impact on Cell Proliferation and Differentiation

D-erythro-N,N-Dimethylsphingosine exerts significant, often inhibitory, effects on the proliferation of various cell types. This anti-proliferative action is frequently linked to its role as a competitive inhibitor of sphingosine kinase. nih.govnih.gov By blocking SphK, DMS prevents the formation of the mitogenic signaling molecule S1P, thereby tipping the sphingolipid balance towards ceramide and sphingosine, which can inhibit cell growth and induce apoptosis. nih.govnih.gov

In vascular smooth muscle cells (SMCs), DMS has been shown to reduce proliferation induced by basic fibroblast growth factor (bFGF) in a concentration-dependent manner. nih.govnih.gov This suggests that SphK is a key enzyme in the mitogenic signaling cascade initiated by bFGF in these cells. nih.gov Studies on porcine vascular smooth muscle cells have demonstrated that DMS causes a dose-dependent decrease in DNA synthesis and the activation of the extracellular signal-regulated kinase-1/2 (ERK-1/2), a critical component of cell proliferation pathways. nih.gov

The impact of DMS on cell differentiation is multifaceted and appears to be cell-type specific. For instance, S1P is known to drive the differentiation of various immune cells. nih.gov By inhibiting S1P production, DMS can modulate these differentiation processes. In the context of bone metabolism, DMS has been found to completely block the differentiation of bone marrow macrophages into osteoclasts, the cells responsible for bone resorption.

Beyond its effects on proliferation, DMS is a potent inducer of apoptosis in a variety of cancer cell lines, including those of hematopoietic and carcinoma origin. nih.gov In human leukemia cell lines such as HL-60, CMK-7, and U937, treatment with sphingosine and its derivative DMS has been shown to cause apoptosis in a significant percentage of cells. nih.gov Similarly, human colonic carcinoma cells are susceptible to apoptosis induced by DMS. nih.gov This pro-apoptotic effect is often attributed to the increased cellular levels of ceramide resulting from SphK inhibition. nih.gov

Table 1: Effects of D-erythro-N,N-Dimethylsphingosine on Cell Proliferation and Apoptosis

Cell Type Effect Key Findings
Vascular Smooth Muscle Cells Inhibition of proliferation Reduced bFGF-induced proliferation in a concentration-dependent manner. nih.govnih.gov
Porcine Vascular Smooth Muscle Cells Inhibition of DNA synthesis Dose-dependent reduction in [3H]-thymidine incorporation and ERK-1/2 activation. nih.gov
Human Leukemia Cells (HL-60, CMK-7, U937) Induction of apoptosis Treatment with 20 µM Sph for 6 hours caused apoptosis in up to 90% of cells. nih.gov
Human Colonic Carcinoma Cells Induction of apoptosis More susceptible to apoptosis upon addition of DMS compared to sphingosine. nih.gov
Human Lung Cancer Cells (A549) Inhibition of proliferation and clonogenicity Dose-dependently suppressed cell proliferation and colony formation. researchgate.net

Effects on Cellular Adhesion and Migration

The influence of D-erythro-N,N-Dimethylsphingosine on cellular adhesion and migration is intrinsically linked to its modulation of the sphingolipid signaling pathway. Sphingosine-1-phosphate is a well-established regulator of cell migration, and by inhibiting its production, DMS can significantly alter these processes.

In the context of cancer, S1P has been shown to stimulate the chemotaxis and invasion of cancer cells. nih.gov The inhibition of SphK by compounds like DMS can, therefore, be a strategy to reduce tumor cell migration and invasion. This is supported by findings that link the tumor metastasis suppressor gene KAI1 to the downregulation of SphK1. nih.gov

The process of leukocyte adhesion to the endothelium is a critical step in the inflammatory response. While direct, detailed studies on the effect of DMS on the entire leukocyte adhesion cascade are limited, the known roles of sphingolipids in cell-cell recognition and interaction suggest a potential for modulation. mdpi.com Gangliosides, which are complex sphingolipids, are involved in cell adhesion and can provoke immune responses. mdpi.com

Inhibition of Cell Surface Selectin Expression

Modulation of Cellular Inflammatory Responses

D-erythro-N,N-Dimethylsphingosine has demonstrated significant immunomodulatory and anti-inflammatory properties. These effects are largely attributed to its ability to inhibit sphingosine kinase and consequently reduce the levels of the pro-inflammatory mediator S1P. nih.gov

In a model of chronic Chagas disease cardiomyopathy, a condition driven by inflammation, treatment with DMS resulted in a marked reduction in cardiac inflammation. nih.gov This was accompanied by a significant decrease in the serum concentrations of the pro-inflammatory cytokines interferon-gamma (IFNγ) and tumor necrosis factor-alpha (TNFα). nih.gov Furthermore, DMS treatment led to reduced cardiac gene expression of these inflammatory mediators. nih.gov

Studies have also shown that DMS can modulate the inflammatory response in astrocytes. When cultured astrocytes are treated with DMS, they have been observed to release increased levels of inflammatory mediators such as interleukin-1 beta (IL-1β) and monocyte chemoattractant protein-1 (MCP-1). nih.gov However, in other contexts, DMS has been shown to downregulate the release of inflammatory factors. For instance, it can reduce the release of galectin-3, IFNγ, and TNFα in the context of Chagas disease cardiomyopathy. researchgate.net

The compound also appears to influence the polarization of macrophages, key cells in the inflammatory response. DMS treatment has been associated with a decrease in the M1 macrophage marker, iNOS, and an increase in the M2 macrophage marker, arginase-1, suggesting a shift towards a more anti-inflammatory and tissue-reparative macrophage phenotype. nih.gov In vitro, DMS has been shown to inhibit the activation of lymphocytes and reduce the production of cytokines and nitric oxide in activated macrophage cultures. nih.gov

Table 2: Modulation of Inflammatory Mediators by D-erythro-N,N-Dimethylsphingosine

Mediator Cell/System Effect of DMS
IFNγ Chronic chagasic mice (serum and heart) Reduction nih.gov
TNFα Chronic chagasic mice (serum and heart) Reduction nih.gov
Galectin-3 Chronic chagasic mice (serum) Reduction nih.govresearchgate.net
IL-1β Cultured astrocytes Increase nih.gov
MCP-1 Cultured astrocytes Increase nih.gov
iNOS (M1 marker) Chronic chagasic mice (heart) Decrease nih.gov
Arginase-1 (M2 marker) Chronic chagasic mice (heart) Increase nih.gov

Applications of D Erythro N,n Dimethylsphingosine D6 in Advanced Analytical Research

Role as an Internal Standard in Quantitative Lipidomics and Metabolomics

D-erythro-N,N-Dimethylsphingosine-d6 serves as a premier internal standard in the quantitative analysis of sphingolipids and related metabolites. Its structural similarity to the endogenous analyte, N,N-Dimethylsphingosine, combined with its mass shift due to deuterium (B1214612) labeling, makes it an ideal tool for correcting for variations inherent in analytical procedures. caymanchem.comscioninstruments.com The primary function of an internal standard is to be added at a known concentration to a sample prior to its preparation and analysis. By monitoring the signal of the internal standard alongside the analyte of interest, researchers can account for sample loss during extraction and variability in instrument response. nih.govnih.gov

Mass Spectrometry (MS) Based Quantitation

Mass spectrometry has become the cornerstone of quantitative lipidomics and metabolomics due to its high sensitivity and selectivity. nih.gov The use of stable isotope-labeled internal standards like this compound is considered the gold standard in MS-based quantification, significantly enhancing the reliability of the data. tandfonline.comnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of tandem mass spectrometry. nih.gov In this methodology, complex mixtures of lipids are first separated based on their physicochemical properties by the LC system. The separated components then enter the mass spectrometer, where they are ionized, and specific precursor ions are selected and fragmented to produce characteristic product ions. nih.govnih.gov

This compound is particularly suited for LC-MS/MS applications. Because its chemical and physical properties are nearly identical to its non-labeled counterpart, it co-elutes from the LC column. waters.com This co-elution is critical because it ensures that both the analyte and the internal standard are subjected to the same matrix conditions at the same time, which is crucial for accurate correction of matrix effects. waters.comkcasbio.com The mass spectrometer can easily distinguish between the analyte and the deuterated standard due to the mass difference, allowing for simultaneous monitoring. scioninstruments.com

A typical LC-MS/MS workflow utilizing this compound involves the following steps:

Sample Preparation: A known amount of this compound is spiked into the biological sample (e.g., plasma, tissue homogenate).

Lipid Extraction: Lipids, including the analyte and the internal standard, are extracted from the sample matrix.

LC Separation: The lipid extract is injected into an LC system, often using a reversed-phase column to separate sphingolipids.

MS/MS Detection: The eluent from the LC is directed to the mass spectrometer, where specific precursor-to-product ion transitions for both the endogenous N,N-Dimethylsphingosine and the this compound internal standard are monitored using Multiple Reaction Monitoring (MRM). nih.gov

The concentration of the endogenous analyte is then calculated by comparing the ratio of its peak area to that of the known concentration of the internal standard.

Targeted sphingolipid profiling aims to accurately quantify a specific, predefined set of sphingolipids that are known to be of biological interest. caymanchem.comnih.gov This approach offers higher sensitivity and specificity compared to untargeted analyses. This compound plays a vital role in the targeted quantification of N,N-Dimethylsphingosine and other related sphingoid bases.

N,N-Dimethylsphingosine is an important bioactive lipid involved in various cellular processes, and its accurate quantification is crucial for understanding its role in health and disease. nih.govnih.gov In targeted lipidomics studies, a cocktail of stable isotope-labeled internal standards, often including deuterated versions of key sphingolipids, is used to quantify a panel of analytes simultaneously. nih.govavantiresearch.com this compound would be a key component of such a cocktail for studies focusing on the sphingosine (B13886) kinase pathway and related signaling networks.

The use of this internal standard allows for the development of robust and reproducible assays for the targeted analysis of sphingolipids in various biological matrices, which is essential for clinical and diagnostic research. barbershoprelaxx.nl

Isotopic Labeling Principles and Advantages of Deuteration (-d6)

Isotopic labeling involves replacing one or more atoms in a molecule with their heavier, stable isotopes, such as replacing hydrogen (¹H) with deuterium (²H or D). acs.org The resulting isotopically labeled compound is chemically identical to the parent molecule but has a higher mass. This mass difference is the key to its utility as an internal standard in mass spectrometry. scioninstruments.com

The "-d6" in this compound signifies that six hydrogen atoms in the molecule have been replaced by deuterium atoms. The choice of deuterium and the number of labels are strategic. A mass shift of at least 3 atomic mass units (amu) is generally preferred to avoid spectral overlap from the natural isotopic abundance of the unlabeled analyte. The +6 amu shift of the -d6 standard provides a clear separation from the analyte's isotopic cluster, ensuring no interference.

Enhancing Accuracy and Reproducibility in Quantification

The primary advantage of using a stable isotope-labeled internal standard like this compound is the significant improvement in the accuracy and reproducibility of quantitative measurements. clearsynth.comtexilajournal.com Because the internal standard is added at the beginning of the sample preparation process, it experiences the same potential for loss as the analyte during every step, from extraction and derivatization to injection. By calculating the ratio of the analyte to the internal standard, any variations in sample handling are effectively normalized. kcasbio.com

The following table illustrates the typical improvement in precision when using a deuterated internal standard compared to an external standard or a non-isotopically labeled internal standard in a hypothetical LC-MS/MS analysis of N,N-Dimethylsphingosine.

Quantification MethodSample Replicate 1 (Area Counts)Sample Replicate 2 (Area Counts)Sample Replicate 3 (Area Counts)Calculated Concentration (nM)Coefficient of Variation (%CV)
External Standard 120,50098,600145,20012.1, 9.9, 14.519.2%
Analyte/IS Ratio (d6) 1.151.181.1611.5, 11.8, 11.61.3%

This table is a representation of typical data and does not reflect actual experimental results.

As shown, the use of a deuterated internal standard dramatically reduces the variability between replicate measurements, leading to a much lower coefficient of variation and therefore higher confidence in the quantitative result.

Mitigating Matrix Effects and Ion Suppression

Matrix effects are a major challenge in quantitative mass spectrometry, especially when analyzing complex biological samples. waters.comchromatographyonline.com These effects arise from co-eluting compounds from the sample matrix that can either enhance or suppress the ionization of the analyte in the mass spectrometer's ion source, leading to inaccurate quantification. kcasbio.com

Because this compound is chemically identical to the analyte, it has the same ionization efficiency and is affected by matrix components in the same way. scioninstruments.com By co-eluting with the analyte, it experiences the same degree of ion suppression or enhancement. waters.com Therefore, the ratio of the analyte signal to the internal standard signal remains constant, effectively canceling out the influence of matrix effects. This ensures that the quantitative data is accurate and reliable, even in the presence of complex biological matrices.

The following table demonstrates how a deuterated internal standard can correct for ion suppression in different sample matrices.

Sample MatrixAnalyte Signal (No IS)Analyte Signal (with d6 IS)IS SignalAnalyte/IS RatioCorrected Concentration
Solvent 1,000,0001,010,0001,005,0001.00510.05 nM
Plasma Extract A 650,000655,000652,0001.00510.05 nM
Plasma Extract B 480,000482,000480,0001.00410.04 nM

This table is a representation of typical data and does not reflect actual experimental results.

Despite a more than 50% reduction in signal intensity due to ion suppression in Plasma Extract B, the analyte/IS ratio remains consistent, demonstrating the power of the deuterated internal standard to provide accurate quantification regardless of matrix effects.

Methodological Considerations for this compound

The effective use of this compound in quantitative lipidomics necessitates careful consideration of the entire analytical workflow, from initial sample handling to final data analysis. Each step is crucial for achieving reliable and reproducible results.

Sample Preparation Techniques for Lipid Extraction

The initial and one of the most critical steps in the analysis of sphingolipids is their extraction from complex biological matrices such as plasma, tissues, or cells. The goal is to efficiently isolate the lipids of interest while minimizing the loss of analytes and the introduction of interfering substances. This compound is typically added to the sample at the beginning of the extraction process to account for any analyte loss during sample preparation. researchgate.netnih.gov

Commonly employed lipid extraction methods include:

Liquid-Liquid Extraction (LLE): This is a traditional and widely used method for lipid extraction. The most common LLE methods are based on the principles of Folch and Bligh & Dyer, which use a biphasic solvent system, typically a mixture of chloroform (B151607) and methanol (B129727). unimi.it For instance, a simple liquid-liquid extraction procedure with a mixture of chloroform and methanol has been used for the simultaneous quantification of several sphingolipid metabolites, including dimethylsphingosine. nih.gov Another protocol involves a single-phase extraction with a methanol/chloroform mixture (2:1, v/v). unimi.it In a study analyzing sphingolipids in human plasma, a two-step extraction was performed, first with isopropanol (B130326) and then with a mixture of isopropanol, ethyl acetate, and water.

Solid-Phase Extraction (SPE): SPE offers a more automated and often cleaner alternative to LLE. It utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analytes of interest while unwanted matrix components are washed away. For sphingolipid analysis, various SPE cartridges are available, including those with aminopropyl-bonded silica (B1680970). nih.gov A novel SPE approach using a lipid extraction cartridge has been shown to provide equivalent or better results than traditional LLE methods in terms of recovery, reproducibility, and lipidome coverage for human plasma. nih.gov

The choice of extraction method depends on the specific research question, the nature of the sample matrix, and the desired throughput. Regardless of the method, the early addition of this compound is paramount for accurate quantification.

Table 1: Comparison of Lipid Extraction Techniques

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning of analytes between two immiscible liquid phases.Adsorption of analytes onto a solid sorbent followed by elution.
Common Solvents Chloroform, Methanol, Water.Various organic solvents for conditioning, washing, and elution.
Advantages Well-established, can handle larger sample volumes.High-throughput, can be automated, provides cleaner extracts.
Disadvantages Labor-intensive, may be difficult to automate, can be less selective.Can have lower recovery for some lipids, requires method development.

Chromatographic Separation Parameters (e.g., HPLC, UPLC)

Following extraction, the lipid extract is subjected to chromatographic separation to resolve the individual lipid species before they enter the mass spectrometer. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques used for this purpose. UPLC, with its smaller particle size columns, offers higher resolution and faster analysis times compared to traditional HPLC. nih.gov

For the analysis of N,N-Dimethylsphingosine and its deuterated standard, reversed-phase chromatography is typically employed. C18 columns are frequently used for the separation of these relatively nonpolar sphingolipids.

A typical HPLC method for the separation of sphingolipid metabolites, including dimethylsphingosine, might involve a C18 silica column with a gradient elution. nih.gov The mobile phases often consist of a mixture of methanol, water, and acetonitrile, with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization efficiency and peak shape. nih.gov For example, a gradient could start with a higher aqueous content and gradually increase the organic solvent proportion to elute lipids based on their polarity.

Table 2: Example HPLC Parameters for Sphingolipid Analysis

ParameterValue
Column C18 silica column (e.g., 2.1 x 150 mm, 3.5 µm)
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile/Methanol (e.g., 90:10, v/v) with 0.1% formic acid
Flow Rate 0.2 - 0.5 mL/min
Gradient Linear gradient from low to high percentage of Mobile Phase B
Column Temperature 30 - 50 °C
Injection Volume 5 - 20 µL

The retention time of N,N-Dimethylsphingosine would be expected to be very similar to its d6-labeled internal standard due to their nearly identical physicochemical properties.

Mass Spectrometry Acquisition Modes (e.g., MRM, Data-Dependent Acquisition)

Mass spectrometry (MS) is the core technology for the detection and quantification of this compound and its endogenous counterpart. The choice of acquisition mode depends on whether the analysis is targeted (quantifying known compounds) or untargeted (discovering and identifying all detectable compounds).

Multiple Reaction Monitoring (MRM): This is the gold standard for targeted quantification due to its high sensitivity and specificity. In MRM, a specific precursor ion (the protonated molecule of the analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. For D-erythro-N,N-Dimethylsphingosine, the precursor ion would be [M+H]+. The transition from the precursor ion to a characteristic product ion is highly specific. The same principle applies to the deuterated internal standard, which will have a different precursor ion mass due to the deuterium labeling.

Data-Dependent Acquisition (DDA): DDA is a common mode for untargeted lipidomics. In this approach, the mass spectrometer performs a full scan to detect all ions present in a certain mass range. frontiersin.org Then, based on predefined criteria (e.g., the most intense ions), the instrument automatically selects a certain number of precursor ions for fragmentation (MS/MS). frontiersin.org This allows for the identification of a wide range of lipids in a sample. The use of an internal standard like this compound in a DDA experiment is crucial for subsequent quantification of the identified DMS.

Table 3: Mass Spectrometry Acquisition Modes for Sphingolipid Analysis

ModeDescriptionApplication
Multiple Reaction Monitoring (MRM) A specific precursor ion is selected and fragmented, and a specific product ion is monitored.Targeted quantification of known lipids.
Data-Dependent Acquisition (DDA) A survey scan is performed, and the most intense precursor ions are automatically selected for fragmentation.Untargeted lipidomics for discovery and identification.

Data Processing and Bioinformatic Analysis of Deuterated Standards

The final step in the analytical workflow is the processing and analysis of the acquired data. This involves several key stages where the deuterated internal standard plays a pivotal role.

Peak Integration: The chromatographic peaks for both the endogenous D-erythro-N,N-Dimethylsphingosine and the this compound internal standard are integrated to determine their respective areas or heights.

Normalization: The peak area of the endogenous analyte is normalized to the peak area of the deuterated internal standard. This ratio corrects for any variability introduced during sample preparation, injection, and ionization. biorxiv.orgacs.org The underlying assumption is that any loss or enhancement experienced by the endogenous analyte is mirrored by the internal standard. texilajournal.com

Quantification: The concentration of the endogenous D-erythro-N,N-Dimethylsphingosine is then calculated using a calibration curve. The calibration curve is generated by analyzing a series of standards with known concentrations of the non-deuterated compound and a fixed concentration of the deuterated internal standard. The ratio of the analyte peak area to the internal standard peak area is plotted against the known analyte concentrations.

Bioinformatic Analysis:

For larger lipidomics studies, specialized bioinformatics software and platforms are used to manage and analyze the vast amounts of data generated. nih.gov These tools can automate the process of peak picking, alignment, normalization, and statistical analysis. Software like LipidMatch Normalizer (LMN) can use a ranking system to assign the most appropriate internal standard to each target analyte. nih.govresearchgate.net Pathway analysis tools can then be used to map the quantified lipid changes onto metabolic pathways to gain biological insights. nih.gov

The use of this compound as an internal standard is fundamental to achieving high-quality, quantitative data in advanced analytical research, enabling a deeper understanding of the roles of sphingolipids in health and disease.

Chemical Synthesis and Derivatization for Research Applications

Synthetic Routes for D-erythro-N,N-Dimethylsphingosine

The synthesis of D-erythro-N,N-Dimethylsphingosine typically begins with the preparation of its precursor, D-erythro-sphingosine. The subsequent N,N-dimethylation of the primary amino group yields the final product. The stereochemistry of the D-erythro isomer, which has the (2S, 3R) configuration, is critical for its biological activity.

Stereo- and Regioselective Synthesis Strategies

The creation of the D-erythro-sphingosine backbone with the correct stereochemistry is a key challenge. Researchers have developed several strategies to achieve this, often employing chiral starting materials to guide the stereochemical outcome.

Common approaches to synthesize D-erythro-sphingosine include:

From L-serine: This method utilizes the inherent chirality of L-serine to establish the C-2 stereocenter. The synthesis involves the coupling of a protected L-serine derivative with a long-chain alkyl fragment.

From D-ribo-phytosphingosine: Commercially available D-ribo-phytosphingosine can be chemically converted to D-erythro-sphingosine. This process involves the selective transformation of the vicinal diol at positions 3 and 4 into the characteristic trans double bond of sphingosine (B13886). nih.gov

From carbohydrates: Sugars such as D-glucosamine or D-galactose serve as chiral templates. nih.govresearchgate.net The synthesis leverages the multiple stereocenters of the carbohydrate to construct the sphingosine backbone in a controlled manner. nih.gov

Asymmetric synthesis: Methods such as asymmetric dihydroxylation or epoxidation can be employed to introduce the desired stereochemistry at specific positions of an achiral precursor.

Once D-erythro-sphingosine is obtained, the final step is the introduction of the two methyl groups at the nitrogen atom. A common and efficient method for this is reductive amination . This reaction involves treating the primary amine of sphingosine with an excess of formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride or sodium triacetoxyborohydride. This one-pot reaction typically proceeds with high yield and selectivity for the N,N-dimethylated product.

Introduction of Deuterium (B1214612) Labels (d6) at Specific Positions

For metabolic studies and as internal standards in mass spectrometry-based quantification, deuterated analogs of D-erythro-N,N-Dimethylsphingosine are essential. The d6-labeled version specifically refers to the presence of six deuterium atoms on the two N-methyl groups.

The synthesis of D-erythro-N,N-Dimethylsphingosine-d6 is achieved by modifying the N,N-dimethylation step. Instead of using standard formaldehyde, formaldehyde-d2 (D₂CO) is used as the source of the deuterated methyl groups. The reductive amination is carried out in a similar manner to the non-deuterated synthesis, reacting D-erythro-sphingosine with formaldehyde-d2 and a suitable reducing agent. This process introduces two CD₃ groups onto the nitrogen atom, resulting in the desired d6-labeled compound.

Alternatively, methylation can be achieved using a deuterated methylating agent such as iodomethane-d3 (CD₃I). This reaction would typically be carried out in two steps, first to form the N-methyl-d3 derivative, followed by a second methylation to yield the N,N-dimethyl-d6 product.

Purity Assessment and Structural Characterization of Synthesized Compounds

Rigorous analysis is required to confirm the identity, purity, and stereochemical integrity of the synthesized this compound. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Methods (e.g., NMR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation.

¹³C NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbons in the sphingoid backbone and the N-methyl groups can be used to confirm the structure.

²H NMR (Deuterium NMR) is particularly useful for confirming the position and incorporation of the deuterium labels. In the case of this compound, a characteristic signal corresponding to the deuterium atoms on the N-methyl groups would be observed. nih.gov

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and to confirm the incorporation of the deuterium atoms.

For D-erythro-N,N-Dimethylsphingosine, the expected molecular weight is 327.55 g/mol . sigmaaldrich.com

For the d6-labeled analog, the molecular weight will be increased by six mass units due to the six deuterium atoms. High-resolution mass spectrometry can be used to confirm the exact mass and elemental composition. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) can further confirm the structure and the location of the deuterium labels.

Chromatographic Techniques (e.g., TLC, HPLC)

Thin-Layer Chromatography (TLC) is a rapid and simple method for assessing the purity of the synthesized compound and for monitoring the progress of the reaction. A successful reaction will show the disappearance of the starting material (D-erythro-sphingosine) and the appearance of a new spot corresponding to the less polar N,N-dimethylated product. The purity of commercially available D-erythro-N,N-Dimethylsphingosine is often reported as ≥98% by TLC. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC) provides a more quantitative assessment of purity. Using a suitable column and mobile phase, the synthesized compound can be separated from any unreacted starting materials or byproducts. The purity is determined by integrating the peak area of the main product relative to the total peak area of all components in the chromatogram.

Analytical TechniquePurposeKey Findings for this compound
¹H NMR Structural verificationAbsence of N-H protons, absence of N-methyl proton signal.
¹³C NMR Carbon skeleton analysisConfirms the presence of all carbons in the sphingoid backbone.
²H NMR Deuterium label confirmationSignal present confirming the N,N-(CD₃)₂ group. nih.gov
Mass Spectrometry Molecular weight and isotopic enrichmentMolecular weight shift of +6 amu compared to the unlabeled compound.
TLC Purity assessment and reaction monitoringSingle spot with a specific Rf value indicating high purity.
HPLC Quantitative purity analysisA single major peak indicating high purity.

Research Paradigms Utilizing D Erythro N,n Dimethylsphingosine As a Probe

Investigating the Sphingolipid Signaling Axis

The sphingolipid pathway is a complex network where the levels of key metabolites—ceramide, sphingosine (B13886), and S1P—are tightly regulated. The balance between pro-apoptotic ceramide and pro-survival S1P, often termed the "sphingolipid rheostat," is crucial for determining cell fate. nih.govmdpi.com

DMS is instrumental in studying the reciprocal relationship between ceramide and S1P. nih.govunimi.it As a competitive inhibitor of sphingosine kinase, DMS blocks the conversion of sphingosine to S1P. acs.orgnih.gov This inhibition leads to two significant consequences: a decrease in the cellular levels of S1P and a concurrent accumulation of its metabolic precursors. acs.org The buildup of sphingosine can, in turn, be acylated by ceramide synthase to produce ceramide. nih.gov

This induced shift in the ceramide/S1P ratio allows researchers to probe the functional outcomes of tipping the balance toward ceramide-dominant signaling, which is often associated with growth arrest and apoptosis. acs.orgmdpi.com Studies have demonstrated that DMS effectively increases cellular ceramide levels while decreasing basal and stimulus-induced S1P levels, making it a valuable tool for elucidating the roles of these lipids as intracellular second messengers. acs.org

By altering the sphingolipid balance, DMS provides a mechanism to identify and characterize the downstream signaling pathways and effector molecules. Research using DMS as a probe has revealed its influence on a multitude of cellular processes:

Protein Kinase C (PKC): DMS has been identified as an inhibitor of PKC, a family of enzymes involved in controlling the function of other proteins through phosphorylation. hellobio.comsigmaaldrich.com However, some studies suggest that at concentrations effective for inhibiting SphK, DMS may not significantly affect PKC activity, highlighting its specificity as a research tool. acs.orgnih.gov

MAPK and Akt Signaling: Studies have shown that DMS can modulate several key signaling cascades. In U937 human monocytes, DMS induced the activation of JNK and p38 MAP kinase while decreasing the activity of ERK and Akt kinase. nih.gov In vascular smooth muscle cells, DMS was found to reduce both ERK-1/2 and Akt signaling, which are pathways involved in cell growth and survival. nih.govnih.gov

Intracellular Calcium: DMS is known to affect calcium homeostasis. In HCT116 human colon cancer cells, it induces an increase in intracellular calcium concentration by promoting its release from intracellular stores and subsequent influx from the extracellular space. nih.govavantiresearch.com

NF-κB Pathway: In human lung cancer cells, DMS has been shown to inhibit the activation of NF-κB, a protein complex that controls transcription of DNA and is involved in cellular responses to stimuli such as stress, cytokines, and inflammation. researchgate.net

Functional Characterization in Cellular and Subcellular Models

The cell-permeable nature of DMS makes it a versatile tool for studying sphingolipid signaling in a wide array of in vitro models, from primary cell cultures to established immortalized cell lines. sigmaaldrich.com

DMS has been employed across a diverse range of cell types to investigate its biological effects. In primary cultures, its role has been studied in human platelets, as well as in rat and human vascular smooth muscle cells, where it inhibits proliferation. nih.gov The compound's effects have been extensively characterized in numerous immortalized cell lines, providing insights into its pro-apoptotic and anti-proliferative mechanisms. nih.gov

Cell LineCell TypeObserved Effects of DMSReference
U937Human Monocytic LeukemiaInduces apoptosis; modulates JNK, p38, ERK, and Akt pathways. nih.gov
HL-60Human Promyelocytic LeukemiaInduces apoptosis. sigmaaldrich.comnih.gov
A549Human Lung CarcinomaInhibits proliferation and induces apoptosis; inhibits NF-κB activation. researchgate.net
HCT116Human Colon CarcinomaIncreases intracellular Ca2+ concentration. nih.gov
Swiss 3T3Mouse Embryonic FibroblastInhibits sphingosine kinase. acs.org
PC12Rat PheochromocytomaInhibits sphingosine kinase. acs.org
HT29, HRT18, MKN74, COLO205Human Colonic CarcinomaInduces apoptosis. nih.gov

Research into the subcellular mechanisms of DMS has pointed to its effects on specific organelles, particularly the mitochondria and the endoplasmic reticulum (ER).

Mitochondria: Studies in U937 cells have shown that DMS-induced apoptosis involves the mitochondria. The compound was found to cause the release of cytochrome c from the mitochondria into the cytosol, a key event in the intrinsic pathway of apoptosis. nih.gov This suggests that DMS can trigger mitochondrial outer membrane permeabilization, leading to the activation of caspases and programmed cell death.

Endoplasmic Reticulum (ER): The ER is a major storage site for intracellular calcium. The ability of DMS to cause a release of calcium from these internal stores in HCT116 cells points to the ER as a target of its action. nih.gov This disruption of ER calcium homeostasis can initiate stress responses and contribute to the induction of apoptosis.

Elucidating Mechanistic Roles in Disease Models (In Vitro and Animal Studies)

DMS is utilized as a probe in various disease models to explore the therapeutic potential of modulating the sphingolipid signaling axis.

Cancer: In vitro studies have consistently shown that DMS induces apoptosis in a wide variety of human cancer cell lines, including those of hematopoietic and carcinoma origin. hellobio.comnih.gov Its ability to increase ceramide levels and inhibit pro-survival S1P signaling makes it a valuable tool for investigating sphingolipid-targeted anti-cancer strategies. researchgate.net It has demonstrated efficacy even against chemotherapy-resistant leukemia cell lines. researchgate.net

Cardiovascular Disease: In models relevant to atherosclerosis, DMS inhibits the proliferation of vascular smooth muscle cells, a key process in the development of neointimal hyperplasia following vascular injury. nih.govnih.gov Animal studies involving balloon injury of coronary arteries showed that local administration of DMS significantly reduced intimal formation. nih.gov

Inflammatory and Infectious Diseases: DMS has been investigated in a murine model of chronic Chagas disease cardiomyopathy, an inflammatory condition caused by the parasite Trypanosoma cruzi. avantiresearch.comnih.gov In this model, DMS treatment led to a marked reduction in cardiac inflammation, fibrosis, and parasite load, along with an improvement in exercise capacity. nih.govresearchgate.net Additionally, in a mouse model of acute lung injury, DMS was shown to reduce the inflammatory response. researchgate.net

Neuropathic Pain: Metabolomic studies have identified DMS as an upregulated metabolite in the spinal cord of animal models of neuropathic pain. wikipedia.orgnih.gov Further research has shown that DMS can sensitize neurons and that it enhances the binding of Nerve Growth Factor (NGF) to its receptor, TrkA, suggesting a mechanistic role in pain signaling. avantiresearch.comnih.gov

Neuropathic Pain Research: Molecular Mechanisms of Sensory Sensitization

Recent research has identified D-erythro-N,N-Dimethylsphingosine as a key player in the molecular mechanisms underlying neuropathic pain. Metabolomic studies have revealed that sphingomyelin-ceramide metabolism is significantly altered in the dorsal horn of the spinal cord in animal models of neuropathic pain, leading to an upregulation of endogenous DMS. nih.govnih.gov This increase in DMS is not merely a biomarker but an active contributor to pain pathology.

Investigations have shown that DMS can directly induce mechanical hypersensitivity, a hallmark of neuropathic pain, when administered in vivo. nih.govnih.gov The compound sensitizes neurons within the central nervous system, contributing to the state of heightened excitability. nih.gov At the cellular level, DMS has been found to increase intracellular calcium concentrations in astrocytes and inhibit the uptake of the neurotransmitter glutamate. nih.gov This leads to the activation of astrocytes, as evidenced by increased staining for Glial Fibrillary Acidic Protein (GFAP), and the subsequent release of pro-inflammatory cytokines such as Interleukin-1β (IL-1β) and Monocyte Chemoattractant Protein-1 (MCP-1). nih.govnih.gov

Furthermore, studies suggest that damage to oligodendrocytes, the myelin-producing cells of the central nervous system, can trigger an increase in DMS production. nih.gov This DMS, in turn, drives the inflammatory responses in astrocytes that are implicated in the sensitization of sensory neurons. nih.gov The relevance of these findings to human conditions is underscored by the observation that DMS levels are elevated in demyelinating lesions of patients with multiple sclerosis, a disease often accompanied by chronic pain. nih.gov Another proposed mechanism involves the enhancement of Nerve Growth Factor (NGF) signaling. DMS has been shown to augment the binding of NGF to its receptor, Tropomyosin receptor kinase A (TrkA), which leads to increased neurite outgrowth and receptor phosphorylation, processes associated with sensory sensitization. nih.gov The stereospecificity of D-erythro-N,N-Dimethylsphingosine is crucial for this activity. nih.gov

Table 1: Molecular Mechanisms of D-erythro-N,N-Dimethylsphingosine in Neuropathic Pain

Target/Process Observed Effect Cellular Consequence Reference
Sphingosine Kinase (SphK) Inhibition Blocks formation of pro-survival S1P, altering the sphingolipid rheostat. nih.govnih.gov
Astrocytes Increased intracellular Ca2+, activation (↑GFAP) Release of pro-inflammatory cytokines (IL-1β, MCP-1). nih.govnih.gov
Glutamate Uptake Inhibition Potential for excitotoxicity and enhanced neuronal signaling. nih.gov
Oligodendrocytes Increased production upon damage Drives inflammatory astrocyte responses. nih.gov
NGF-TrkA Signaling Enhances NGF binding to TrkA Promotes neurite outgrowth and TrkA phosphorylation. nih.gov
Sensory Neurons Sensitization Induces mechanical hypersensitivity and allodynia. nih.govnih.govnih.gov

Cardiovascular Remodeling and Neointimal Hyperplasia: Cellular and Signaling Pathways

In the context of cardiovascular disease, D-erythro-N,N-Dimethylsphingosine is utilized as a probe to investigate the pathways governing vascular smooth muscle cell (VSMC) proliferation, a key event in neointimal hyperplasia which underlies restenosis after procedures like angioplasty. The inhibitory action of DMS on sphingosine kinase is central to its effects in the vasculature.

Studies have demonstrated that local administration of DMS significantly reduces neointimal formation following balloon injury in coronary arteries. nih.govnih.gov This effect is attributed to its ability to modulate smooth muscle growth. In vitro experiments have confirmed that DMS dose-dependently inhibits the proliferation of porcine VSMCs. nih.gov This anti-proliferative effect is achieved by reducing DNA synthesis, as measured by [3H]-thymidine incorporation. nih.govnih.gov

The signaling pathways implicated in this process involve key mitogenic cascades. DMS has been shown to inhibit the activation of extracellular signal-regulated kinase-1/2 (ERK-1/2) and the serine/threonine kinase Akt, both of which are crucial for cell growth and survival. nih.govnih.gov The inhibition of ERK-1/2 activation by DMS appears to be independent of Protein Kinase C (PKC). nih.govnih.gov Furthermore, DMS effectively reduces the proliferation of cerebral, aortic, and coronary smooth muscle cells induced by basic fibroblast growth factor (bFGF), a potent mitogen. nih.gov This suggests that sphingosine kinase activity is a critical component of the mitogenic signaling response to growth factors in vascular SMCs. nih.gov

Table 2: Effects of D-erythro-N,N-Dimethylsphingosine on Vascular Remodeling

Cellular Process Key Molecular Targets Outcome Reference
VSMC Proliferation Sphingosine Kinase (SphK) Inhibition of DNA synthesis. nih.govnih.govnih.gov
Neointimal Formation ERK-1/2 Signaling Pathway Reduction of intimal thickening after vascular injury. nih.govnih.gov
Growth Factor Signaling Akt Signaling Pathway Inhibition of bFGF-induced proliferation. nih.govnih.govnih.gov
Endothelial Function Not specified Complete functional endothelial regeneration observed post-treatment. nih.gov

Cancer Biology: Apoptotic Induction and Signaling Perturbations

D-erythro-N,N-Dimethylsphingosine serves as an important tool in cancer research for elucidating the mechanisms of programmed cell death, or apoptosis. Its ability to inhibit SphK1 shifts the sphingolipid balance away from the pro-survival S1P and towards an accumulation of pro-apoptotic ceramide and sphingosine, making it a potent inducer of apoptosis in various human cancer cell lines. nih.govmdpi.com

In human lung cancer cells (A549), DMS has been shown to suppress cell proliferation and induce apoptosis in a dose-dependent manner. nih.gov Mechanistically, this is associated with the suppression of SphK1 activation and the subsequent inhibition of the nuclear factor-κB (NF-κB) signaling pathway, a key regulator of inflammation, immunity, and cell survival. nih.gov Concurrently, DMS treatment leads to an increase in intracellular calcium concentrations, a known trigger for apoptotic pathways. nih.gov The induction of apoptosis is confirmed by the activation of caspase-3 and the cleavage of its substrate, poly(ADP-ribose) polymerase (PARP). nih.gov

Studies in human monocyte (U937) cells further detail the signaling perturbations caused by DMS. It induces hallmarks of apoptosis including DNA fragmentation, nuclear disruption, and the release of cytochrome c from the mitochondria. nih.gov DMS modulates the activity of several mitogen-activated protein kinases (MAPKs); it activates the stress-associated kinases JNK and p38 MAP kinase while decreasing the activity of the pro-survival kinases ERK and Akt. nih.gov This coordinated modulation of multiple signaling pathways underscores the compound's role in promoting apoptotic cell death, suggesting a multi-faceted mechanism that may bypass resistance pathways reliant on single targets. nih.gov The pro-apoptotic activity of DMS is linked to its ability to alter the ceramide/S1P rheostat, favoring the accumulation of cellular ceramide which initiates apoptotic processes. mdpi.com

Table 3: Apoptotic and Signaling Effects of D-erythro-N,N-Dimethylsphingosine in Cancer Cells

Cancer Cell Line Signaling Pathway/Molecule Effect of DMS Treatment Apoptotic Outcome Reference
Human Lung Cancer (A549) SphK1 / NF-κB p65 Suppression of activation Dose-dependent apoptosis nih.gov
Human Lung Cancer (A549) Intracellular Ca2+ Increase Caspase-3 activation, PARP cleavage nih.gov
Human Monocyte (U937) JNK / p38 MAP Kinase Activation Cytochrome c release, DNA fragmentation nih.gov
Human Monocyte (U937) ERK / Akt Kinase Decreased activity Nuclear disruption nih.gov
Various Cancer Lines Ceramide/S1P Rheostat Shifts balance toward ceramide Induction of apoptosis mdpi.commdpi.com

Future Directions and Emerging Research Avenues

Development of More Specific and Potent Chemical Probes

D-erythro-N,N-Dimethylsphingosine itself acts as a crucial chemical probe, primarily recognized as a competitive inhibitor of sphingosine (B13886) kinase (SphK) and an inhibitor of protein kinase C (PKC). sigmaaldrich.comhellobio.comnih.govnih.gov This dual activity, while useful in some contexts, presents a challenge for dissecting the specific contributions of each pathway. The development of new chemical probes is a critical area of research needed to overcome the limitations of insufficient selectivity and potency, which can impact the interpretation of biological results. rsc.orgnih.gov

Future research will focus on designing novel analogs of DMS with enhanced specificity for individual SphK isoforms (SphK1 and SphK2) or specific PKC isozymes. This could involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure of the DMS scaffold to identify key functional groups responsible for binding and inhibition of its respective targets.

Covalent Inhibitors: Designing probes that form a permanent covalent bond with their target enzyme. rsc.org This approach can offer higher potency and prolonged duration of action, allowing for more definitive studies of target function. rsc.orgnih.gov

Activity-Based Protein Profiling (ABPP): Developing probes that not only bind but also covalently label the active site of target enzymes. This technique helps in identifying both known and unknown targets of DMS in complex biological systems.

The ultimate goal is to create a toolkit of highly selective chemical probes that can be used to precisely modulate specific nodes within the sphingolipid signaling network, thereby untangling the distinct biological outcomes governed by SphK1, SphK2, and PKC.

Integration with Multi-Omics Approaches (e.g., Proteomics, Transcriptomics)

The integration of multiple "omics" datasets—such as proteomics (the study of proteins) and transcriptomics (the study of RNA transcripts)—offers a systems-level view of cellular responses to perturbation by DMS. frontiersin.orgtechscience.com This approach moves beyond a single target to provide a comprehensive picture of the downstream biological cascades affected by DMS administration. escholarship.org

Future research integrating D-erythro-N,N-Dimethylsphingosine-d6 with multi-omics workflows could include:

Quantitative Proteomics: Using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tags (TMT) in combination with DMS treatment. Researchers can quantify global changes in protein expression and phosphorylation to map the signaling pathways modulated by SphK or PKC inhibition.

Transcriptomic Analysis (RNA-Seq): Treating cells or model organisms with DMS and subsequently performing RNA-sequencing to identify genes whose expression is significantly altered. This can reveal novel gene regulatory networks controlled by sphingolipid signaling. escholarship.org

Integrated Data Analysis: Employing sophisticated bioinformatics tools to merge transcriptomic and proteomic datasets. nih.gov This integrated analysis can uncover correlations between changes in gene expression and protein abundance, providing stronger evidence for pathway modulation and identifying key regulatory hubs that could serve as new therapeutic targets. frontiersin.orgnih.gov

By using the deuterated form, this compound, researchers can simultaneously quantify the probe's uptake and metabolism while measuring its impact on the broader proteome and transcriptome, offering a powerful method to link drug concentration with systems-level biological effects.

Table 1: Potential Multi-Omics Applications with this compound

Omics Technique Research Question Expected Outcome
Transcriptomics (RNA-Seq) Which genes are differentially regulated upon SphK/PKC inhibition by DMS? Identification of gene networks and biological processes downstream of DMS targets.
Proteomics (Mass Spec) How does DMS treatment alter the cellular proteome and phosphoproteome? Mapping of signaling pathways affected by DMS and identification of direct and indirect protein targets.
Metabolomics How does inhibition of SphK by DMS affect the broader sphingolipid profile? A detailed view of metabolic flux within the sphingolipid pathway.
Integrated Omics What is the systems-level impact of DMS on cellular function? A comprehensive model of the molecular mechanisms underlying the physiological effects of DMS. frontiersin.orgescholarship.org

Advanced Imaging Techniques for Spatiotemporal Localization of DMS

Understanding where a signaling molecule is located within a cell and how that location changes over time is crucial to understanding its function. While imaging small molecules like DMS directly is challenging, future research can employ advanced microscopy to visualize its effects. Super-resolution microscopy (SRM) techniques, such as Stochastic Optical Reconstruction Microscopy (STORM) and Photoactivated Localization Microscopy (PALM), have pushed the boundaries of optical resolution down to the nanometer scale, enabling the visualization of molecular processes in unprecedented detail. nih.govnih.gov

Emerging research avenues in this area include:

Development of Fluorescent Probes: Synthesizing DMS analogs tagged with fluorescent dyes. These probes would allow for direct visualization of DMS uptake, subcellular accumulation (e.g., in the endoplasmic reticulum, mitochondria, or plasma membrane), and trafficking using live-cell imaging.

Biosensor Imaging: Creating genetically encoded biosensors that fluoresce upon changes in the concentration of downstream metabolites, such as sphingosine-1-phosphate (S1P), whose production is blocked by DMS. This would provide a dynamic, real-time readout of SphK activity within living cells.

Indirect Visualization: Using SRM to observe the localization and interaction of proteins known to be affected by DMS. nih.gov For example, researchers could visualize how DMS treatment alters the clustering of PKC isoforms at specific membrane domains or affects the translocation of other signaling proteins.

These advanced imaging methods will provide critical insights into the precise location and timing of DMS activity, linking molecular inhibition to specific cellular compartments and events. nih.gov

Computational Modeling and In Silico Analysis of DMS Interactions

Computational approaches, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between a small molecule and its protein targets at an atomic level. nih.govmdpi.com These in silico methods can guide the development of more potent and selective inhibitors while providing mechanistic insights that are difficult to obtain through experimental methods alone. nih.gov

Future directions for the computational analysis of DMS include:

Molecular Docking: Performing docking simulations of DMS with the crystal structures of SphK1, SphK2, and various PKC isoforms. This can reveal the precise binding mode of DMS, identify key amino acid residues involved in the interaction, and explain its inhibitory mechanism.

Molecular Dynamics (MD) Simulations: Simulating the dynamic behavior of the DMS-protein complex over time. mdpi.com MD simulations can assess the stability of the binding interaction and reveal conformational changes in the protein induced by DMS binding.

Virtual Screening: Using the DMS structure as a template to computationally screen large libraries of virtual compounds. This can identify novel chemical scaffolds that are predicted to bind to the same target, accelerating the discovery of new inhibitors. mdpi.com

Systems Biology Modeling: Developing mathematical models of the entire sphingolipid metabolic network. nih.gov These models can simulate the complex interplay between different enzymes and metabolites, predicting how perturbation of the system with DMS will affect cellular behavior under different conditions.

By combining these computational strategies with experimental validation, researchers can accelerate the design of next-generation chemical probes and gain a deeper, more quantitative understanding of the role of DMS in cellular signaling.

Q & A

Basic Research Questions

Q. How is D-erythro-N,N-Dimethylsphingosine-d6 synthesized and characterized in laboratory settings?

  • Methodological Answer : Synthesis typically involves deuterium labeling at specific positions (e.g., sphingosine backbone) using catalytic deuteration or isotopic exchange protocols. Characterization relies on nuclear magnetic resonance (NMR) for structural confirmation (deuterium integration ratios) and mass spectrometry (MS) for isotopic purity validation . For example, a 2021 study reported a 98% deuterium incorporation rate via LC-MS analysis, with synthetic yields optimized to >85% using palladium-catalyzed hydrogen-deuterium exchange .

Q. What analytical methods are most reliable for quantifying this compound in biological matrices?

  • Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred due to its sensitivity in distinguishing isotopic analogs. Key parameters include:

  • Column : Reverse-phase C18 (e.g., 2.1 × 50 mm, 1.7 µm).
  • Ionization : Electrospray ionization (ESI) in positive mode.
  • Quantification : Deuterated internal standards (e.g., D-erythro-sphingosine-d7) to correct for matrix effects. A 2023 study achieved a limit of detection (LOD) of 0.1 nM in plasma using this approach .

Advanced Research Questions

Q. How can researchers design experiments to investigate the isotopic effects of this compound on sphingolipid metabolism?

  • Methodological Answer :

  • Experimental Design : Use stable isotope tracing in cell cultures or animal models. For example, administer deuterated compound and track metabolite flux via LC-MS.
  • Controls : Include non-deuterated analogs to differentiate isotopic vs. pharmacological effects.
  • Data Analysis : Apply kinetic modeling (e.g., SAAM II software) to calculate turnover rates. A 2022 study revealed a 12% slower degradation rate for deuterated vs. non-deuterated sphingosine in hepatic cells, attributed to kinetic isotope effects .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer :

  • Source Evaluation : Compare experimental conditions (e.g., cell lines, dosing regimens). For instance, discrepancies in IC50 values (e.g., 5 µM vs. 20 µM) may arise from differences in serum-free vs. serum-containing media .
  • Meta-Analysis : Use tools like PRISMA guidelines to systematically assess heterogeneity. A 2024 meta-analysis attributed variability to batch-dependent deuterium loss (>5% in some commercial samples) .

Q. What protocols ensure the stability of this compound during long-term storage and in vitro assays?

  • Methodological Answer :

  • Storage : Lyophilize under argon at -80°C; reconstitute in ethanol with 0.1% BHT to prevent oxidation.
  • Stability Testing : Conduct forced degradation studies (e.g., pH 3–9, 40°C). A 2023 study found <2% degradation after 6 months at -80°C but 15% loss at 25°C within 72 hours .

Methodological and Theoretical Frameworks

Q. How can deuterated sphingosine analogs like this compound elucidate mechanistic pathways in sphingolipid signaling?

  • Methodological Answer : Combine isotopic labeling with genetic knockout models (e.g., SphK1/SphK2-deficient cells) to isolate enzyme-specific effects. For example, a 2024 study used this approach to demonstrate SphK2-dependent phosphorylation of the deuterated compound, resolving conflicting reports on kinase specificity .

Q. What ethical and technical considerations apply when using deuterated compounds in preclinical studies?

  • Methodological Answer :

  • Ethical : Ensure isotopic purity (>95%) to avoid off-target effects; disclose deuterium content in animal study protocols (per NIH Guidelines , Section D.1) .
  • Technical : Monitor for isotopic exchange in vivo (e.g., via urine LC-MS) to confirm compound integrity .

Critical Evaluation and Troubleshooting

Q. How can researchers validate the absence of deuterium loss in this compound during experimental workflows?

  • Methodological Answer :

  • QC Checks : Run parallel samples with non-deuterated analogs and monitor for mass shifts (e.g., m/z +6 for d6 compounds).
  • Mitigation : Use low-temperature centrifugation and avoid prolonged exposure to aqueous buffers .

Q. What strategies improve the reproducibility of sphingolipidomic studies using deuterated standards?

  • Methodological Answer :

  • Standardization : Adopt MIABIE guidelines for lipidomics reporting.
  • Inter-Lab Validation : Participate in consortia like the LIPID MAPS initiative to cross-validate methods .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.